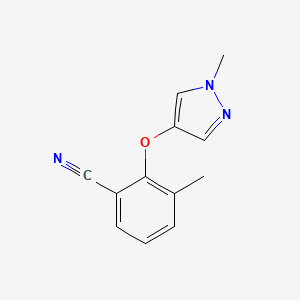![molecular formula C16H20ClNO3 B6634548 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid, also known as CPP or CPP-115, is a compound that has been widely studied for its potential therapeutic applications. CPP is a derivative of the natural neurotransmitter GABA, and it has been shown to modulate the activity of GABA receptors in the brain.
Mechanism of Action
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid modulates the activity of GABA receptors in the brain by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid increases the concentration of GABA in the brain, which enhances GABAergic neurotransmission and produces its therapeutic effects.
Biochemical and Physiological Effects:
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid has been shown to have a number of biochemical and physiological effects, including increased GABA levels in the brain, enhanced GABAergic neurotransmission, and reduced glutamate levels. 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid in lab experiments is its ability to selectively target GABA-AT, which makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, one limitation of using 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid, including the development of more selective GABA-AT inhibitors, the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, and the investigation of its long-term effects on brain function and behavior. Additionally, further research is needed to better understand the mechanisms underlying 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid's therapeutic effects and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid involves a series of chemical reactions that start with the compound 2-methyl-3-nitrobenzoic acid. This compound is first reduced to 2-methyl-3-aminobenzoic acid, which is then reacted with 1-(3-chloro-2-methylbenzoyl)piperidine to form the final product, 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid.
Scientific Research Applications
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. 3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid has been shown to enhance GABAergic neurotransmission, which is believed to play a key role in the pathophysiology of these disorders.
properties
IUPAC Name |
3-[1-(3-chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-11-13(6-4-7-14(11)17)16(21)18-10-3-2-5-12(18)8-9-15(19)20/h4,6-7,12H,2-3,5,8-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGORGQNHBJQPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)N2CCCCC2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(5-Bromopyrimidin-2-yl)oxy]-2-nitrobenzoic acid](/img/structure/B6634521.png)

![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
![1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)

